ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate
Description
Ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a synthetic small molecule featuring a pyrazolo[3,4-d]pyridazine core substituted with a 4-fluorophenyl group at position 1, an isopropyl group at position 4, and a thioacetate ester moiety at position 5. This compound is structurally derived from its thiol precursor, 1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol (CAS: 1105198-06-8), which has been discontinued due to commercial or stability concerns . The ethyl thioacetate modification likely enhances stability and bioavailability compared to the parent thiol, a common strategy in prodrug design.
Properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-4-25-15(24)10-26-18-17-14(16(11(2)3)21-22-18)9-20-23(17)13-7-5-12(19)6-8-13/h5-9,11H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFQJVPFLVLLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C2=C1N(N=C2)C3=CC=C(C=C3)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.
Thioester formation: The final step involves the reaction of the intermediate compound with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolo[3,4-d]pyridazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Fluorobenzene derivatives, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a candidate for drug discovery and development.
Medicine: Its pharmacological properties are being explored for therapeutic applications, including as potential treatments for various diseases.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-d]pyridazine core is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity, while the thioester moiety can undergo metabolic transformations, leading to active metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The pyrazolo[3,4-d]pyridazine scaffold distinguishes this compound from analogues with alternative fused heterocycles, such as:
- Pyrazolo[1,5-a]pyrazine derivatives (e.g., 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one): These compounds prioritize pyrazine-pyrimidine fusion, offering distinct electronic properties and binding interactions compared to pyrazolo-pyridazine systems .
Substituent Analysis
Key substituents influence pharmacological and physicochemical profiles:
Pharmacological Implications
- Piperazine/Piperidine Moieties : While absent in the target compound, analogues with these groups (e.g., ) demonstrate improved solubility and kinase inhibition profiles, highlighting trade-offs in design priorities .
Research Findings and Hypotheses
- Stability : The thioacetate ester in the target compound likely addresses instability issues observed in its discontinued thiol precursor .
- Selectivity : The pyrazolo[3,4-d]pyridazine core may offer unique selectivity for kinases or GPCRs compared to benzothiazole- or pyrimidine-based analogues .
- Synthetic Accessibility : Patent data (–2) suggests that fluorinated pyridazine derivatives are prioritized in drug discovery, though synthetic complexity varies with substituent choice.
Biological Activity
Ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate (CAS Number: 1105203-24-4) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 374.4 g/mol. The compound features a pyrazolo[3,4-d]pyridazine scaffold, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1105203-24-4 |
| Molecular Formula | C₁₈H₁₉FN₄O₂S |
| Molecular Weight | 374.4 g/mol |
Research indicates that compounds with a pyrazolo[3,4-d]pyridazine structure often act as inhibitors of various kinases and receptors involved in tumorigenesis. Notably, this compound has shown promising activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines:
- Prostate Cancer (PC-3) : IC50 values were reported as low as 0.33 μM, indicating potent activity.
- Breast Cancer (MCF-7) : The compound also showed notable efficacy with IC50 values around 0.66 μM.
These findings suggest that this compound could be a valuable candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds within the pyrazolo family:
- Antiproliferative Activity : A study evaluating various pyrazolo derivatives found that compounds with structural similarities to this compound exhibited significant growth inhibition across multiple cancer cell lines, reinforcing the potential of this class of compounds in oncology .
- VEGFR Inhibition : Specific derivatives demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting enhanced selectivity and potency against VEGFR pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
